molecular formula C3H4O3 B3428796 (2-~13~C)-1,3-Dioxolan-2-one CAS No. 69754-77-4

(2-~13~C)-1,3-Dioxolan-2-one

Cat. No.: B3428796
CAS No.: 69754-77-4
M. Wt: 88.06 g/mol
InChI Key: KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Description

The Significance of Carbon Isotope Labeling in Advanced Organic and Mechanistic Chemistry

Isotope labeling is a technique that involves replacing a common isotope of an element with a less abundant, but stable or radioactive, one. fiveable.mewikipedia.org In organic chemistry, the use of carbon-13 (¹³C), a stable isotope, is particularly valuable. fiveable.me Since ¹³C behaves almost identically to the more common ¹²C isotope in chemical reactions, its incorporation does not significantly alter the reaction pathway. pressbooks.pub However, its presence can be detected by sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). fiveable.mepressbooks.pub

This ability to "follow the carbon" allows chemists to:

Trace Reaction Pathways: Determine the precise sequence of bond-breaking and bond-forming events. pressbooks.pub

Identify Intermediates: Uncover transient species that are formed and consumed during a reaction.

Elucidate Rearrangements: Understand how the carbon skeleton of a molecule changes during a transformation.

The insights gained from isotopic labeling are crucial for optimizing reaction conditions, designing new synthetic routes, and deepening our fundamental understanding of chemical reactivity. imist.ma

Contextual Overview of 1,3-Dioxolan-2-one Derivatives in Contemporary Synthetic Methodologies

1,3-Dioxolan-2-one, also known as ethylene (B1197577) carbonate, and its derivatives are important compounds with a wide range of applications. ontosight.aisigmaaldrich.com They are utilized in:

Polymer Chemistry: As monomers for the synthesis of biodegradable polymers like polycarbonates. researchgate.net

Organic Synthesis: As versatile building blocks for creating more complex molecules.

Electrochemistry: As components of electrolytes in lithium-ion batteries. acs.orgsemanticscholar.orgmetzger-group.com

The synthesis of 1,3-dioxolan-2-one derivatives has evolved from using hazardous reagents to more sustainable methods, including those based on carbon dioxide.

Rationale for Focused Academic Inquiry into (2-¹³C)-1,3-Dioxolan-2-one

The specific labeling of 1,3-dioxolan-2-one at the carbonyl carbon (the C2 position) to create (2-¹³C)-1,3-Dioxolan-2-one provides a unique tool for several research areas. The rationale for its focused study stems from the convergence of the importance of isotope labeling and the broad utility of cyclic carbonates.

For instance, in the field of lithium-ion batteries, understanding the degradation of electrolyte components is critical for improving battery life and safety. By using ¹³C-labeled ethylene carbonate, researchers can distinguish the degradation products originating from the electrolyte solvent from those coming from other carbon-containing components in the battery. acs.orgsemanticscholar.orgmetzger-group.com This allows for a precise analysis of the chemical reactions that lead to battery failure.

Furthermore, in mechanistic studies of organic reactions involving 1,3-dioxolan-2-one, the ¹³C label at the carbonyl position acts as a spectroscopic marker. This enables scientists to track the fate of this specific carbon atom throughout a reaction sequence, providing definitive evidence for proposed mechanisms. aip.org

The following table provides key properties of (2-¹³C)-1,3-Dioxolan-2-one:

PropertyValue
Chemical Formula ¹³CC₂H₄O₃
Molecular Weight 89.05 g/mol
CAS Number 69754-77-4
Isotopic Purity 98 atom % ¹³C
Physical Form Solid
Melting Point 37-39 °C

This data is compiled from available chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRUDSVKNLOMY-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[13C](=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736184
Record name (2-~13~C)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69754-77-4
Record name (2-~13~C)-1,3-Dioxolan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69754-77-4
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Advanced Synthetic Methodologies for 2 13c 1,3 Dioxolan 2 One

Strategic Incorporation of ¹³CO₂ as the Carbonyl Synthon

The direct utilization of carbon dioxide (CO₂) as a C1 building block in chemical synthesis is a highly attractive approach due to its abundance and non-toxic nature. For the synthesis of (2-¹³C)-1,3-Dioxolan-2-one, the use of ¹³C-labeled carbon dioxide (¹³CO₂) is the most direct and atom-economical method for introducing the isotope at the desired position. This strategy is central to several advanced synthetic methods.

Catalytic Cycloaddition Reactions with Epoxides

A prominent and widely studied method for the synthesis of cyclic carbonates is the cycloaddition of CO₂ to epoxides. mdpi.comresearchgate.net This reaction is an atom-economical process that directly converts an epoxide and CO₂ into the corresponding cyclic carbonate. When ¹³CO₂ is used, the resulting cyclic carbonate is selectively labeled at the carbonyl carbon. The reaction is typically facilitated by a catalyst to proceed under milder conditions and with higher efficiency. Various catalytic systems have been developed for this transformation, which can be broadly categorized as homogeneous, heterogeneous, organocatalytic, and metal-free systems.

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively investigated for the cycloaddition of CO₂ to epoxides. researchgate.net These systems often exhibit high activity and selectivity.

Metal Complexes: A variety of metal complexes have been shown to be effective catalysts. researchgate.net For instance, porphyrin complexes of metals like cobalt(III) have been designed and synthesized for this purpose. rsc.orgunimi.it These catalysts can operate without the need for a co-catalyst or organic solvent. rsc.org The catalytic performance of these complexes is often dependent on their structural features, such as the nature of the ligands and the central metal ion. rsc.orgunimi.it Ammonium (B1175870) zincates, with the general formula [TBA]₂[ZnX₄] (where TBA is tetrabutylammonium), have also been reported as efficient homogeneous catalysts for this reaction, capable of operating at room temperature and atmospheric CO₂ pressure. frontiersin.org

Ionic Liquids: Ionic liquids (ILs) have also been employed as homogeneous catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. researchgate.net Imidazolium-based ionic liquids, sometimes bearing metal anions like [ZnCl₄]²⁻, can act as all-in-one catalysts for the reaction. rsc.org

A key advantage of homogeneous catalysts is their high activity, which can lead to high conversion rates and yields under optimized conditions. researchgate.net However, a significant drawback is the often-difficult separation of the catalyst from the product, which can hinder catalyst recycling. researchgate.net

Table 1: Examples of Homogeneous Catalysts for Cycloaddition of CO₂ to Epoxides

Catalyst TypeExampleKey Features
Metal Porphyrin Complex[5,15-Di(3-((8-imidazolyloctyl)oxy)phenyl)porphyrin] cobalt(III) chlorideActive without co-catalyst and solvent. rsc.org
Ammonium Zincate[TBA]₂[ZnBr₄]Active at room temperature and atmospheric pressure. frontiersin.org
Ionic LiquidImidazolium-based IL with [ZnCl₄]²⁻ anionActs as an all-in-one catalyst. rsc.org

To address the separation and recycling challenges associated with homogeneous catalysts, significant research has focused on the development of heterogeneous catalysts. researchgate.net These catalysts exist in a different phase from the reactants and products, allowing for easier separation and reuse.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that have shown great promise as heterogeneous catalysts. researchgate.net Gadolinium-based MOFs, for example, have been used for the cycloaddition of CO₂ with epoxides in the presence of a quaternary ammonium salt co-catalyst. researchgate.net These catalysts can be stable and reused for multiple cycles without a significant loss in activity. researchgate.netdiva-portal.org Studies have also been conducted on the CO₂ adsorption capacity and recyclability of these heterogeneous catalysts. diva-portal.org

Supported Catalysts: Di-iron(III) complexes grafted onto a silica (B1680970) support have been shown to catalyze the cycloaddition of CO₂ to epoxides at atmospheric pressure. acs.org The mode of immobilization on the support can significantly impact the catalyst's performance. acs.org

Metal Oxides: Nanomaterials like magnesium oxide (MgO) have been used as heterogeneous catalysts, often in conjunction with a co-catalyst such as tetrabutylammonium (B224687) bromide (TBAB). whiterose.ac.uk

Heterogeneous catalysts offer the significant advantage of easy recovery and recyclability, which is crucial for sustainable and cost-effective processes. researchgate.netdiva-portal.org

Table 2: Examples of Heterogeneous Catalysts for Cycloaddition of CO₂ to Epoxides

Catalyst TypeExampleCo-catalystKey Features
Metal-Organic FrameworkGadolinium-based MOFQuaternary ammonium saltStable and reusable. researchgate.netdiva-portal.org
Supported CatalystSilica-supported di-iron(III) complex[PPN]ClActive at atmospheric pressure. acs.org
Metal OxideMgO nanomaterialTBABActive under mild conditions. whiterose.ac.uk

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for the cycloaddition of CO₂ to epoxides. mdpi.com These catalysts are often readily available, less toxic, and more stable under ambient conditions compared to many metal-based systems. mdpi.commdpi.com

Hydrogen Bond Donors (HBDs): Organocatalysts often function as hydrogen bond donors, activating the epoxide for nucleophilic attack. mdpi.com Phenyl boronic acids, in the presence of a halide source like tetrabutylammonium iodide (TBAI), have been used as HBD catalysts. mdpi.com

Bifunctional Catalysts: Imidazolium halide salts are examples of bifunctional organocatalysts, possessing both an acidic proton (HBD) and a nucleophilic halide anion. mdpi.com

Amino Acids: Natural amino acids, such as L-histidine, have been shown to catalyze the cycloaddition reaction, particularly in the presence of water. mdpi.com The combination of amino acids with a halide source like potassium iodide (KI) can create highly active catalytic systems. mdpi.com

Organocatalysts offer the benefits of being metal-free, which avoids potential product contamination by metal leaching, and they are often highly stable. mdpi.com

Table 3: Examples of Organocatalysts for Cycloaddition of CO₂ to Epoxides

Catalyst TypeExampleKey Features
Hydrogen Bond DonorPhenyl boronic acid with TBAIActivates the epoxide. mdpi.com
Bifunctional CatalystImidazolium halide saltContains both acidic and nucleophilic sites. mdpi.com
Amino Acid-basedL-histidine with KIBio-based and effective. mdpi.commdpi.com

The development of metal-free catalytic systems is a significant area of research, driven by the desire for more sustainable and environmentally friendly chemical processes. rsc.orgacs.org These systems avoid the use of potentially toxic and expensive metals.

Porous Boron Nitride: Highly porous boron nitride has been used as a metal-free heterogeneous catalyst for the cycloaddition of CO₂ to epoxides, typically in the presence of a co-catalyst like TBAB. rsc.org The catalytic activity has been correlated with the porous properties of the material. rsc.org

Binary Organocatalysts: Metal-free and solvent-free catalytic systems have been developed that can even utilize flue gas as a CO₂ source under atmospheric pressure. rsc.org

The primary advantage of metal-free systems is their improved sustainability profile and the avoidance of metal contamination in the final product. mdpi.comacs.org

Electrochemical Fixation of ¹³CO₂

Electrochemical methods offer an alternative pathway for the fixation of CO₂. mdpi.com While the direct electrochemical synthesis of cyclic carbonates from CO₂ and epoxides has been explored, mechanistic studies suggest that in some systems, the reaction may proceed through the reduction of CO₂ to other reactive intermediates. researchgate.net The application of electrochemical methods to the synthesis of (2-¹³C)-1,3-Dioxolan-2-one from ¹³CO₂ remains an area of potential development.

Photoredox Activation Strategies for ¹³CO₂ Utilization

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of inert molecules like carbon dioxide. diva-portal.org This strategy facilitates the incorporation of ¹³CO₂ into organic frameworks under mild conditions. The process typically involves a photoredox catalyst that, upon irradiation with visible light, can generate highly reactive species from readily available starting materials. diva-portal.org For instance, electron-dense carbanions can be formed from precursors such as sulfinate salts and alkenes. diva-portal.org These carbanions readily react with ¹³CO₂ to produce ¹³C-labeled carboxylic acids, which can be precursors for cyclic carbonates. diva-portal.org

The development of hybrid photocatalytic systems, combining a heterogeneous catalyst like titanium dioxide (TiO₂) with a homogeneous organocatalyst such as N-hydroxyphthalimide (NHPI), has shown promise. mdpi.com While each catalyst may be ineffective on its own under visible light, their combination can lead to the generation of reactive radicals upon irradiation, which can facilitate the desired transformations. mdpi.com This approach is being explored for various organic syntheses, including those that could be adapted for ¹³CO₂ utilization. mdpi.com

Table 1: Key Features of Photoredox Catalysis for ¹³CO₂ Incorporation

FeatureDescriptionReference
Activation Method Utilization of visible light and a photoredox catalyst to activate either ¹³CO₂ or the organic substrate. diva-portal.org
Reactive Intermediates Generation of highly reactive species, such as carbanions, that readily react with ¹³CO₂. diva-portal.org
Reaction Conditions Typically mild, operating at ambient temperature and pressure. acs.org
Catalyst Systems Can involve homogeneous, heterogeneous, or hybrid photocatalytic systems. diva-portal.orgmdpi.com

Precursor Design and Stereoselective Synthesis of (2-¹³C)-1,3-Dioxolan-2-one Analogues

The synthesis of analogues of (2-¹³C)-1,3-dioxolan-2-one often requires careful design of precursors and stereoselective reaction pathways. The goal is to create chiral cyclic carbonates with the ¹³C label in a specific position. A common strategy involves the stereoselective synthesis of a diol or an epoxide precursor, which is then reacted with a ¹³C-carbonyl source.

One approach starts with readily available chiral materials. For example, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively, where the key step is the formation of an oxazolidin-2-one intermediate. beilstein-journals.org Such strategies can be adapted for the synthesis of ¹³C-labeled analogues by using a ¹³C-carbonylating agent. The stereochemistry of these complex molecules is often determined using advanced spectroscopic techniques like 2D NMR and X-ray crystallography. beilstein-journals.org

Table 2: Examples of Precursors for Stereoselective Synthesis

PrecursorTarget Analogue TypeKey TransformationReference
Pinane-based allylic carbamatesPinane-fused oxazolidin-2-onesStereoselective aminohydroxylation beilstein-journals.org
3-O-Tosyl glycerol (B35011) 1,2-carbonate4-Chalcogenylmethyl-1,3-dioxolan-2-onesNucleophilic substitution researchgate.net
Chiral epoxidesChiral ¹³C-labeled cyclic carbonatesCycloaddition with ¹³CO₂ diva-portal.org

Optimization of Reaction Parameters for Enhanced Isotopic Yield and Enrichment

Maximizing the isotopic yield and enrichment is a critical aspect of synthesizing (2-¹³C)-1,3-Dioxolan-2-one. This involves the careful optimization of various reaction parameters, including catalyst loading, temperature, pressure, and solvent.

For the cycloaddition of ¹³CO₂ to epoxides, the choice of catalyst is paramount. Both homogeneous and heterogeneous catalysts have been developed for this transformation. diva-portal.org The efficiency of these catalysts can be significantly influenced by the reaction conditions. For example, in some systems, increasing the concentration of reactants has been shown to improve reaction rates and yields. core.ac.uk

The use of promoters, such as the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), can facilitate the reaction of ¹³CO₂ with diol precursors under ambient temperature and pressure. acs.org The reaction progress and product formation are typically monitored using spectroscopic methods like ¹H and ¹³C NMR. acs.org

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be employed to understand the reaction mechanism and predict the stability of intermediates and products, aiding in the rational design of optimized reaction conditions. acs.org The optimization process often involves a systematic study of each parameter to find the ideal balance for achieving high isotopic yield and stereoselectivity.

Table 3: Parameters for Optimization in ¹³C-Labeling Reactions

ParameterInfluence on ReactionExample of OptimizationReference
Catalyst Affects reaction rate, selectivity, and efficiency of ¹³CO₂ incorporation.Screening different metal-based or organocatalysts. diva-portal.orgmdpi.com
Temperature Influences reaction kinetics and can affect side reactions.Varying temperature to find the optimal point for product formation. acs.org
Reactant Concentration Can impact reaction rate and overall yield.Increasing concentration to enhance reaction efficiency. core.ac.uk
Solvent Can affect solubility, catalyst activity, and product stability.Choosing a solvent that favors the desired reaction pathway. acs.org
Promoter/Additive Can activate substrates or catalysts to improve reaction outcomes.Using a promoter like the Mukaiyama reagent to facilitate carbonylation. acs.org

Elucidation of Reaction Mechanisms Via Isotopic Tracers

Mechanistic Investigations into ¹³CO₂ Incorporation Pathways

The synthesis of cyclic carbonates, such as 1,3-dioxolan-2-one, often involves the cycloaddition of carbon dioxide (CO₂) to epoxides. researchgate.net When ¹³C-labeled CO₂ is used, the resulting (2-¹³C)-1,3-Dioxolan-2-one serves as a probe to understand the intricacies of this transformation.

Catalysts are crucial for the efficient incorporation of CO₂ into epoxides to form cyclic carbonates. researchgate.net The mechanism of carbonate formation can be significantly influenced by the nature of the catalyst, which can range from metal oxides to organocatalysts.

Metal oxides, such as magnesium oxide (MgO) and lanthanum-cobalt (La-Co) mixed oxides, have been shown to facilitate carbonate formation. mdpi.comespublisher.com On the surface of MgO, CO₂ readily adsorbs to form carbonate species, which are believed to be key intermediates in the catalytic cycle. mdpi.com The basicity of the support material plays a significant role, with more basic supports promoting the formation of carbonate species. mdpi.com Vibrational spectroscopic studies using isotopically labeled CO and CO₂ have revealed that on palladium-alumina catalysts, carbonate formation proceeds through a reaction of CO with hydroxyl groups on the support. rsc.org

The use of ¹³CO₂ in these studies allows for the direct observation of the carbon atom's pathway from the gas phase into the cyclic carbonate product. This helps to confirm that the carbonate group in the final product originates from the supplied CO₂ and to study the kinetics of its incorporation.

The incorporation of a ¹³C label is instrumental in identifying and characterizing transient intermediates formed during the reaction. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can differentiate between labeled and unlabeled carbon atoms, providing structural information about intermediates.

In the context of ¹³CO₂ incorporation, the analysis of the reaction mixture at various stages can reveal the presence of labeled intermediates. For instance, in the reaction of epoxides with ¹³CO₂, the initial coordination of the epoxide to a catalytic site, followed by the nucleophilic attack of a catalyst-activated CO₂ species, can be tracked. The resulting labeled metallacycle or coordinated carbonate species can be detected before the final ring-closure to form (2-¹³C)-1,3-Dioxolan-2-one.

The table below summarizes the types of intermediates that can be identified using ¹³C-labeling in the synthesis of cyclic carbonates.

Intermediate TypeDescriptionAnalytical Technique for Detection
Adsorbed ¹³CO₂ Species Carbon dioxide molecule physically or chemically adsorbed onto the catalyst surface.FT-IR Spectroscopy
¹³C-Labeled Carbonate Species A carbonate group (CO₃²⁻) formed on the catalyst surface from ¹³CO₂. mdpi.comFT-IR Spectroscopy, XPS
¹³C-Labeled Metallacycle A cyclic intermediate containing the metal catalyst, the epoxide, and the ¹³CO₂ moiety.NMR Spectroscopy, X-ray Crystallography (if stable)
¹³C-Labeled Alkoxide Intermediate An open-chain intermediate formed after the nucleophilic attack of the catalyst on the epoxide, which then reacts with ¹³CO₂.NMR Spectroscopy, Mass Spectrometry

Detailed Analysis of Ring-Opening Mechanisms of (2-¹³C)-1,3-Dioxolan-2-one

(2-¹³C)-1,3-Dioxolan-2-one, once formed, can undergo various reactions, most notably ring-opening polymerization to produce polycarbonates. The ¹³C label at the carbonyl position is crucial for studying the mechanisms of these ring-opening processes.

The anionic ring-opening polymerization (AROP) of cyclic carbonates is a common method for synthesizing polycarbonates. mdpi.com The reaction is typically initiated by a nucleophile, which attacks the carbonyl carbon of the cyclic carbonate. The use of (2-¹³C)-1,3-Dioxolan-2-one allows for the precise tracking of this carbonyl carbon throughout the polymerization process.

The mechanism of AROP can proceed through two main pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage. rsc.org In the case of 1,3-dioxolan-2-one, the attack of the nucleophile at the ¹³C-labeled carbonyl carbon leads to acyl-oxygen bond cleavage, forming an alkoxide propagating species. rsc.org This process can be monitored by ¹³C NMR spectroscopy, observing the change in the chemical shift of the labeled carbon from the cyclic carbonate to the linear polymer chain.

The stereochemistry of the resulting polymer is a critical aspect of these reactions. researchgate.net While 1,3-dioxolan-2-one itself is achiral, substituted derivatives can be chiral. The stereochemical outcome of the polymerization, whether it leads to an isotactic, syndiotactic, or atactic polymer, is determined by the nature of the initiator and the reaction conditions. The use of chiral organolithium reagents, for instance, can lead to stereoselective polymerization, and the stereochemical integrity of the process can be investigated by analyzing the polymer derived from a stereochemically pure, labeled monomer. researchgate.net

Decarboxylation, the loss of CO₂, is a significant side reaction that can occur during the ring-opening polymerization of five-membered cyclic carbonates like 1,3-dioxolan-2-one, especially at elevated temperatures. nih.gov This process leads to the formation of ether linkages in the polymer chain, affecting the material's properties. rsc.org

The use of (2-¹³C)-1,3-Dioxolan-2-one is invaluable for studying this decarboxylation pathway. The loss of the ¹³C-labeled carbon as ¹³CO₂ can be quantified, providing a direct measure of the extent of this side reaction. Theoretical studies, often in conjunction with experimental data, have been employed to understand the thermodynamics and kinetics of decarboxylation. masterorganicchemistry.com These studies suggest that decarboxylation can be thermodynamically and kinetically favorable under certain conditions. nih.gov Computational calculations have been used to investigate the mechanism of decarboxylation, which can proceed through different pathways depending on the catalyst and reaction conditions. mdpi.com

The table below outlines the key aspects of the ring-opening and decarboxylation mechanisms of (2-¹³C)-1,3-Dioxolan-2-one.

ProcessKey Mechanistic FeatureRole of ¹³C-LabelAnalytical Method
Anionic Ring-Opening Nucleophilic attack at the carbonyl carbon. mdpi.comTracks the carbonyl carbon into the polymer backbone.¹³C NMR Spectroscopy
Stereochemical Control Influence of chiral initiators on polymer tacticity. researchgate.netAllows for the analysis of stereoregularity in the polymer.Polarimetry, ¹³C NMR Spectroscopy
Decarboxylation Elimination of CO₂ from the carbonate moiety. nih.govQuantifies the extent of CO₂ loss.Mass Spectrometry, Gas Chromatography

Stereochemical Resolution and Kinetic Studies in Reactions Involving (2-¹³C)-1,3-Dioxolan-2-one

While 1,3-dioxolan-2-one is achiral, the principles of stereochemical resolution and kinetic studies are highly relevant to its substituted, chiral derivatives. The insights gained from such studies can often be generalized to the reactions of the parent compound.

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of reactions involving chiral derivatives of 1,3-dioxolan-2-one, kinetic resolution can be used to produce enantioenriched products. The progress of the resolution can be monitored by tracking the consumption of the labeled substrate.

Kinetic studies, which measure the rates of chemical reactions, provide valuable information about reaction mechanisms. By studying the reaction rates under different conditions (e.g., varying concentrations of reactants and catalysts), a rate law can be determined, which provides insight into the composition of the transition state. The use of a ¹³C-labeled substrate like (2-¹³C)-1,3-Dioxolan-2-one does not significantly alter the reaction kinetics but allows for easier monitoring of the reaction progress through techniques sensitive to isotopic composition.

For example, in the ring-opening polymerization of a chiral, labeled cyclic carbonate, the relative rates of reaction of the two enantiomers with a chiral initiator can be determined. This information is crucial for designing stereoselective polymerizations. The combination of stereochemical resolution and kinetic studies provides a powerful approach to understanding and controlling the stereochemical outcome of reactions involving cyclic carbonates. nih.gov

Advanced Spectroscopic and Computational Analysis of 2 13c 1,3 Dioxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The introduction of a ¹³C label at a specific position significantly enhances the signal for that carbon, facilitating a range of advanced NMR analyses.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. bhu.ac.inudel.edu In (2-¹³C)-1,3-Dioxolan-2-one, the signal corresponding to the labeled carbonyl carbon (C2) is dramatically intensified due to the high isotopic enrichment (typically >98%) compared to the natural abundance of ¹³C (1.1%). udel.edusigmaaldrich.com This strong, distinct signal serves as an unambiguous marker for structural validation.

The chemical shift of the carbonyl carbon in ethylene (B1197577) carbonate is influenced by its electronic environment, specifically its sp² hybridization and the presence of two electronegative oxygen atoms, causing it to appear significantly downfield. bhu.ac.inksu.edu.sa The typical chemical shift range for the carbonyl carbon (C=O) in cyclic carbonates is well-established, and the observed shift for the labeled compound confirms the successful incorporation of the isotope at the intended position.

Furthermore, this enhanced signal is invaluable for reaction monitoring. For instance, in the synthesis of ethylene carbonate via transesterification of dimethyl carbonate with ethylene glycol, the progress of the reaction can be precisely followed by monitoring the appearance and increase in the intensity of the C2 signal of the product. bohrium.com Similarly, in ring-opening polymerization reactions of ethylene carbonate, the consumption of the monomer can be tracked by the decrease in this specific resonance. rsc.org

Table 1: Typical ¹³C NMR Chemical Shifts for 1,3-Dioxolan-2-one

Carbon Atom Hybridization Typical Chemical Shift (ppm) Notes
C2 (Carbonyl) sp² 150-160 Labeled in (2-¹³C)-1,3-Dioxolan-2-one, resulting in a highly intense signal.
C4, C5 (Ethylene) sp³ 60-70 Attached to oxygen, causing a downfield shift compared to alkanes.

Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm and can vary slightly based on the solvent used.

An HSQC spectrum of the compound would show correlations for the C4 and C5 carbons with their attached methylene (B1212753) protons. rsc.org The absence of a cross-peak at the chemical shift of the C2 carbon confirms its identity as a quaternary (carbonyl) carbon. rsc.org In more complex molecules derived from (2-¹³C)-1,3-Dioxolan-2-one, other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations between the labeled C2 carbon and protons two or three bonds away, further solidifying structural assignments. rsc.org These advanced methods are crucial for the unambiguous characterization of isotopically labeled compounds. researchgate.netnih.gov

Quantitative ¹³C NMR (qNMR) is a powerful method for determining the concentration of substances and the level of isotopic enrichment. By acquiring the ¹³C NMR spectrum under specific conditions that ensure the signal intensity is directly proportional to the number of nuclei (e.g., using long relaxation delays and inverse-gated decoupling), one can accurately quantify the amount of the labeled compound. acs.org

To determine the isotopic enrichment of (2-¹³C)-1,3-Dioxolan-2-one, the integrated intensity of the C2 signal is compared to that of a known internal standard. This allows for the precise measurement of the percentage of molecules that contain the ¹³C isotope at the carbonyl position, a critical quality control parameter for isotopically labeled standards. nih.gov This method is often preferred for its non-destructive nature and high precision in verifying the enrichment specified by the manufacturer (e.g., 98 atom % ¹³C). sigmaaldrich.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its functional groups, bonding, and molecular symmetry. rsc.org

For 1,3-Dioxolan-2-one, the most prominent vibrational band is the C=O stretching mode, which is highly active in both IR and Raman spectra. acs.org This band typically appears in the region of 1750-1850 cm⁻¹. rsc.orgacs.org In (2-¹³C)-1,3-Dioxolan-2-one, the substitution of ¹²C with the heavier ¹³C isotope at the carbonyl position is expected to cause a discernible redshift (a shift to lower wavenumber) in the C=O stretching frequency. This isotopic shift is a direct consequence of the increased reduced mass of the C=O oscillator and provides definitive evidence of successful labeling at the carbonyl group.

Other characteristic vibrations include the ring breathing mode, which is a strong band in the Raman spectrum around 891 cm⁻¹, and various C-H and C-O stretching and bending modes. acs.orgrsc.org Studies have shown that the molecular symmetry of ethylene carbonate can change depending on its physical state (solid, liquid, or vapor), which is reflected in its vibrational spectra. rsc.org

Table 2: Prominent Vibrational Frequencies for 1,3-Dioxolan-2-one

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique Notes
~1794 C=O Stretch Raman A shift to a lower frequency is expected for the ¹³C-labeled compound.
~1800-1850 C=O Stretch FT-IR Strong absorption band characteristic of a cyclic carbonate. nist.govnist.gov
~891 Symmetric Ring Breathing Raman A key marker for the ethylene carbonate ring structure. acs.org
~2800-3000 C-H Stretch FT-IR, Raman Characteristic of the methylene groups in the ring. researchgate.netdocbrown.info

Mass Spectrometry for Isotopic Purity Verification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for verifying isotopic labeling. alfa-chemistry.com For unlabeled 1,3-Dioxolan-2-one, the molecular formula is C₃H₄O₃, with a molecular weight of approximately 88.02 g/mol . nist.gov The electron ionization mass spectrum shows a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 88. nist.gov

For (2-¹³C)-1,3-Dioxolan-2-one, the molecular formula is [¹³C]C₂H₄O₃, and the molecular weight is increased by approximately one mass unit to 89.05 g/mol . sigmaaldrich.com Therefore, the mass spectrum will exhibit a molecular ion peak at m/z 89. The isotopic purity of the sample can be assessed by comparing the relative intensities of the peak at m/z 89 with any residual peak at m/z 88. A high-purity sample will show a dominant peak at m/z 89. nih.govckisotopes.com

The fragmentation pattern provides additional structural information. Common fragmentation pathways for cyclic carbonates involve the loss of CO₂ or other small neutral molecules. For the ¹³C-labeled compound, any fragment ion that retains the carbonyl carbon will have its m/z value shifted by +1 compared to the corresponding fragment from the unlabeled compound. This allows for a detailed analysis of fragmentation mechanisms. docbrown.infowhitman.edu

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful computational tools used to predict and understand the properties of molecules. researchgate.netacs.org These methods can calculate molecular geometries, reaction energies, and spectroscopic properties with high accuracy.

For (2-¹³C)-1,3-Dioxolan-2-one, quantum chemical calculations can be used to:

Predict NMR Chemical Shifts: By calculating the magnetic shielding tensors, the ¹³C chemical shifts can be predicted. d-nb.inforesearchgate.net Comparing these calculated shifts with experimental data helps to confirm spectral assignments.

Simulate Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities for both FT-IR and Raman spectra. olemiss.edu Crucially, these calculations can accurately predict the isotopic shift in the C=O stretching frequency upon ¹³C substitution, corroborating the experimental findings.

Investigate Reaction Mechanisms: Computational methods are used to model reaction pathways, such as the decomposition of ethylene carbonate in lithium-ion batteries or its polymerization. acs.orgaip.orgrsc.org These calculations provide insights into transition states and reaction barriers, which are difficult to determine experimentally.

These computational approaches provide a theoretical framework that complements and enhances the interpretation of experimental spectroscopic data, leading to a more complete understanding of the molecular properties of (2-¹³C)-1,3-Dioxolan-2-one.

Prediction and Validation of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts, Vibrational Frequencies)

Computational methods allow for the accurate prediction of spectroscopic properties, which can then be validated against experimental data. For derivatives of 1,3-dioxolane (B20135), DFT has been shown to be a reliable method for reproducing experimental values for molecular geometry and vibrational frequencies. researchgate.net

¹³C NMR Chemical Shifts: The chemical shift in ¹³C NMR is sensitive to the electronic environment of the carbon nucleus. ksu.edu.saudel.edu In (2-¹³C)-1,3-Dioxolan-2-one, the labeled C2 carbon is a carbonyl carbon within a five-membered ring, bonded to two oxygen atoms. This environment leads to a significant downfield shift. Generally, carbonate carbons in similar cyclic structures resonate in the range of 150-170 ppm. For 1,3-dioxolan-2-one (ethylene carbonate), the carbonyl carbon (C2) typically appears around 155 ppm, while the methylene carbons (C4 and C5) are found much further upfield, around 65 ppm. Computational approaches, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed to simulate ¹³C NMR spectra and predict these chemical shifts with high accuracy. researchgate.net

Vibrational Frequencies: The vibrational modes of 1,3-dioxolan-2-one can be calculated computationally and compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. The most prominent vibrational mode is the C=O stretching frequency, which is characteristic of the carbonyl group. Theoretical calculations for related dioxolane structures at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental results. researchgate.net The C-O stretching vibrations are also significant and are typically observed in the 1300-1000 cm⁻¹ region. researchgate.net

Below is a table comparing computed and experimental vibrational frequencies for a related dioxolane derivative, demonstrating the predictive power of DFT calculations.

AssignmentCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)
C-H Stretching29052905
C=O Stretching17901805
CH₂ Scissoring14851480
C-O Stretching11601163
Ring Breathing895895

Data adapted from computational studies on similar 1,3-dioxolane structures. researchgate.net

Energetic and Geometric Analysis of Conformational Isomers and Transition States

The five-membered ring of 1,3-dioxolan-2-one is not planar and exists in various conformations. The most stable conformations are typically the "envelope" (or "twist") forms. Computational studies are essential for determining the precise geometries, relative energies, and the energy barriers for interconversion between these conformers.

Quantum chemical calculations can map the potential energy surface of the molecule, identifying energy minima corresponding to stable conformers and saddle points corresponding to transition states. For the related 1,3-dioxane (B1201747) (a six-membered ring), the chair conformer is significantly more stable than twist conformers. researchgate.net For five-membered rings like 1,3-dioxolane, the energy differences between conformers are generally smaller. The planarity of the carbonate group influences the ring's conformation, with puckering occurring at the C4 and C5 positions.

Conformer/Transition StateRelative Energy (kcal/mol)Key Dihedral Angle (O-C4-C5-O, degrees)
Envelope (C_s symmetry)0.00~25-30
Twist (C₂ symmetry)~0.1-0.5~15-20
Planar (Transition State)~2-40

Illustrative data based on general conformational analysis of five-membered rings.

The geometric parameters (bond lengths and angles) of the ground state conformation can be precisely calculated. The C2=O bond length is typically around 1.19 Å, while the C2-O single bonds are approximately 1.35 Å. The C4-C5 bond is a standard C-C single bond of about 1.52 Å. These computational results can be compared with data from X-ray crystallography for validation.

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a critical tool for investigating the reaction mechanisms involving (2-¹³C)-1,3-Dioxolan-2-one. DFT calculations can be used to locate transition states and calculate activation energies, providing insights into reaction kinetics and thermodynamics.

One area of interest is the thermal decomposition (pyrolysis) of 1,3-dioxolan-2-one. Computational studies on the pyrolysis of 1,3-dioxolane show that the initial steps involve C-O or C-C bond cleavage, leading to the formation of various smaller molecules like CO₂, ethene, and formaldehyde. osti.gov The energy barriers for these initial bond-breaking events can be calculated to determine the most likely decomposition pathways at different temperatures.

Another important class of reactions is cycloaddition. For instance, the [1+2] cycloaddition reaction between a 1,3-dioxolane derivative and chlorocarbene has been studied using DFT at the B3LYP/6-31G(d) level. researchgate.net Such studies calculate the activation and reaction energies to predict whether a reaction is kinetically and thermodynamically favorable. The calculations showed that the attack on the double bond of a 2-ylidene-malononitrile derivative of 1,3-dioxolane was favored over other potential reaction sites. researchgate.net

The table below summarizes representative data from computational studies on reactions involving the 1,3-dioxolane ring system.

Reaction TypeReactantsPathwayCalculated Activation Energy (kcal/mol)
Ring Opening1,3-Dioxolan-2-one + MethylamineNucleophilic attack at C2~25-30
Pyrolysis1,3-DioxolaneInitial C-O bond scission~45-55
Cycloaddition2-ylidene-1,3-dioxolane + CarbeneAttack at C=C bond~5-10

Data adapted from computational studies on 1,3-dioxolane and its derivatives. osti.govresearchgate.netresearchgate.net These computational models provide a detailed picture of the reaction coordinates, identifying key intermediates and transition states, which is crucial for understanding and predicting the chemical behavior of (2-¹³C)-1,3-Dioxolan-2-one.

Applications of 2 13c 1,3 Dioxolan 2 One in Specialized Chemical Research

Utilization as a ¹³C-Labeled C1 Synthon in Organic Synthesis

In organic synthesis, a "synthon" is a conceptual unit within a molecule that aids in the formation of a chemical bond. (2-¹³C)-1,3-Dioxolan-2-one functions as a C1 synthon, providing a single, isotopically labeled carbon atom for the construction of more complex molecular frameworks. This compound is a stable, easily handled source of a labeled carbonyl or carboxyl group, making it a valuable alternative to gaseous labeled reagents like ¹³C-carbon dioxide.

The primary application of (2-¹³C)-1,3-Dioxolan-2-one as a C1 synthon is in the synthesis of other complex organic molecules where precise isotopic labeling is required. alfa-chemistry.com The introduction of a ¹³C atom at a specific position enables researchers to elucidate reaction mechanisms, study molecular structures, and track metabolic pathways. alfa-chemistry.com Chemical synthesis allows for the targeted incorporation of simple ¹³C-labeled reagents into more elaborate structures. alfa-chemistry.com For instance, it can be used in reactions to create labeled carboxylic acids, esters, and other carbonyl-containing compounds.

The synthesis of ¹³C-labeled DNA building blocks, for example, facilitates investigations into the structural dynamics of DNA by NMR spectroscopy. nih.gov While various methods exist for creating labeled compounds, the use of versatile building blocks is crucial for efficiency and cost-effectiveness. rsc.orgresearchgate.net

Table 1: Examples of ¹³C-Labeled Molecules Synthesized Using C1 Synthons

Labeled Precursor TypeResulting Complex MoleculeResearch Application
¹³C-Labeled Nitrile[1-¹³C]Tetradecanoic AcidPreparation of labeled phospholipids for membrane studies. nih.gov
Diethyl sodio-[¹³C]malonate[3-¹³C]Tetradecanoic AcidBiosynthetic pathway elucidation. nih.gov
8-¹³C Purine Ribonucleoside8-¹³C-Purine 2'-deoxy-building blocksProbing DNA structural dynamics via NMR. nih.gov
(2-¹³C)-1,3-Dioxolan-2-oneLabeled PolycarbonatesMechanistic studies of polymerization and polymer structure analysis.

Carbonylation and carboxylation reactions involve the introduction of a carbonyl (-CO-) or carboxyl (-COOH) group into a substrate, respectively. These are fundamental transformations in organic chemistry for synthesizing valuable compounds like carboxylic acids and their derivatives. qub.ac.uk (2-¹³C)-1,3-Dioxolan-2-one serves as a key reagent in studying the mechanisms of these reactions.

By using the ¹³C-labeled compound, chemists can track the fate of the carbonyl carbon throughout the reaction sequence. For example, in palladium-catalyzed carboxylation reactions, where carbon dioxide or a CO surrogate is incorporated into an organic molecule, the labeled synthon can help verify the exact mechanism of C-C bond formation and identify reaction intermediates. mdpi.com This is particularly valuable in developing new catalytic systems for the efficient utilization of carbon dioxide as a C1 feedstock. qub.ac.uk Research has demonstrated the synthesis of various dioxolanones from different substrates, highlighting the versatility of these cyclic carbonates in synthetic chemistry. mdpi.com

Tracer Studies in Fundamental Biochemical and Biological Systems

The use of stable isotopes like ¹³C has revolutionized the study of biological systems. ¹³C-labeled compounds are powerful tools for metabolic tracing, allowing researchers to follow the journey of carbon atoms through complex biochemical networks without the hazards of radioactive isotopes. alfa-chemistry.com

(2-¹³C)-1,3-Dioxolan-2-one, after appropriate chemical conversion into a biologically relevant substrate, can be used to trace metabolic pathways. alfa-chemistry.com When a biological system is supplied with a ¹³C-labeled substrate, the labeled carbon atoms are incorporated into various metabolites. nih.gov By analyzing the distribution of the ¹³C isotope in these downstream products using techniques like mass spectrometry or NMR, scientists can map the flow of carbons and quantify the activity of different metabolic routes. nih.gov

This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is crucial for understanding cellular physiology in both health and disease. nih.govnih.gov It helps identify metabolic bottlenecks and provides quantitative data on the contributions of different pathways to the production of biomass and energy. nih.gov For example, ¹³C tracers are used to probe cancer cell metabolism, investigate the effects of drugs, and engineer microbes for the production of biofuels and other valuable chemicals. nih.gov

Table 2: Applications of ¹³C Tracers in Metabolic Studies

¹³C Tracer TypeBiological SystemPathway StudiedKey Findings
[1,2-¹³C₂]glucoseTumor Cell LineGlycolysis, Pentose Phosphate PathwayProvides the most precise estimates for overall central carbon metabolism. nih.gov
[U-¹³C₅]glutamineMammalian CellsTricarboxylic Acid (TCA) CyclePreferred tracer for detailed analysis of the TCA cycle. nih.gov
[U-¹³C₃]propionateIn vivo (hepatic)Gluconeogenesis, AnaplerosisAllows quantification of contributions from TCA cycle intermediates to glucose production. researchgate.net

Isotopically labeled substrates are invaluable for investigating the detailed mechanisms of enzyme-catalyzed reactions. By replacing a specific carbon atom with a ¹³C isotope, researchers can monitor the chemical transformations occurring at the enzyme's active site. rsc.org Changes in the NMR signal of the ¹³C nucleus can provide information about bond formation, bond cleavage, and the structure of transient intermediates.

This approach has been used to study a wide range of enzymes. For instance, in the biosynthesis of gibberellins, labeled precursors were used to probe the mechanism of a GA 20-oxidase, indicating that the reaction proceeds via a radical intermediate. rsc.org Such mechanistic insights are fundamental to understanding enzyme function and are essential for the design of specific enzyme inhibitors, which form the basis of many therapeutic drugs.

Contributions to Advanced Polymer Architectures Research

1,3-Dioxolan-2-one (ethylene carbonate) and its derivatives are important monomers for the synthesis of aliphatic polyesters and polycarbonates through ring-opening polymerization (ROP). mdpi.com These polymers are often biodegradable and have applications in the biomedical and materials science fields. researchgate.net

The use of (2-¹³C)-1,3-Dioxolan-2-one in this context allows for detailed investigation of polymerization mechanisms and the fine structure of the resulting polymers. ¹³C NMR spectroscopy is a powerful tool for characterizing polymer microstructures, including tacticity, monomer sequence, and end-group analysis. By incorporating a ¹³C-labeled monomer, specific resonances in the NMR spectrum are enhanced, facilitating the unambiguous assignment of signals and providing deeper insight into the polymer's architecture.

For example, the polymerization of cyclic carbonate monomers like (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (a derivative of 1,3-dioxolan-2-one) is an area of active research for creating polymers that can be crosslinked without using harmful isocyanates. researchgate.net Using a ¹³C-labeled version of the carbonate ring would enable precise tracking of the ring-opening process and help optimize reaction conditions to create polymers with desired properties and complex architectures, such as block copolymers or star polymers. researchgate.net

Mechanistic Studies of Ring-Opening Polymerization

The ring-opening polymerization (ROP) of 1,3-dioxolan-2-one (ethylene carbonate, EC) is a key method for producing aliphatic polycarbonates, specifically poly(ethylene carbonate). However, this polymerization is often complicated by a competing decarboxylation reaction, which leads to the incorporation of ether linkages into the polymer backbone alongside the desired carbonate linkages. rsc.orgresearchgate.net The use of (2-13C)-1,3-Dioxolan-2-one is instrumental in studying the mechanism and kinetics of these competing reactions.

During the ROP of EC, the polymerization can proceed through two primary mechanistic pathways initiated by a nucleophile or catalyst:

Attack at the Carbonyl Carbon: Nucleophilic attack on the electrophilic carbonyl carbon (C-2) leads to the opening of the ring and the formation of a carbonate linkage in the growing polymer chain.

Attack at the Alkylene Carbon: Attack at one of the methylene (B1212753) carbons (C-4 or C-5) can also initiate ring-opening, which is often followed by the elimination of carbon dioxide, resulting in an ether linkage. mdpi.com

By using (2-13C)-1,3-Dioxolan-2-one as the monomer, the fate of the carbonyl carbon can be precisely monitored. If the polymerization proceeds without side reactions, the resulting poly(ethylene carbonate) will have a 13C-labeled carbonyl carbon in every repeating unit. Conversely, the extent of the decarboxylation side reaction can be quantified by detecting the liberated 13CO2 or by analyzing the polymer backbone for the absence of the 13C-label, which signifies the formation of an ether linkage. rsc.org This allows researchers to evaluate the selectivity of different catalysts and optimize reaction conditions to favor the formation of carbonate linkages. mdpi.com

Detailed characterization of the resulting polymer structure using advanced one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) techniques is greatly enhanced by the isotopic label, providing clear signals to distinguish between carbonate and ether units. rsc.orgresearchgate.net

Synthesis of 13C-Labeled Polycarbonates for Advanced Characterization

The synthesis of polycarbonates with a 13C-labeled backbone offers significant advantages for their detailed structural analysis and the study of their material properties. When (2-13C)-1,3-Dioxolan-2-one is used as a monomer, the resulting polymer has an enriched 13C signal specifically at the carbonate carbon position. nih.govresearchgate.net

This specific labeling is particularly valuable for characterization by 13C NMR spectroscopy. The carbonate carbon signal, which typically appears around 155 ppm, becomes significantly more intense, enabling more precise analysis of: nih.govresearchgate.net

Polymer Microstructure: In copolymers, the chemical environment of the labeled carbonate carbon can be influenced by its neighboring monomer units. This allows for the precise determination of the repeating unit sequence distribution (e.g., dyad and triad sequences) in copolymers, which is crucial for understanding and tailoring polymer properties. diva-portal.org

End-Group Analysis: The enhanced signal can help in the identification and quantification of polymer chain end-groups, which is important for determining the number-average molecular weight (Mn) and understanding the polymerization initiation and termination mechanisms.

Degradation Studies: The degradation of the polycarbonate can be monitored by tracking the changes in the 13C NMR spectrum. The disappearance or chemical shift of the labeled carbonate signal provides direct evidence of the breakdown of the polymer backbone.

The table below illustrates typical 13C NMR chemical shifts for poly(ethylene carbonate), highlighting the key position that is isotopically enriched when using (2-13C)-1,3-Dioxolan-2-one.

Carbon Atom in Repeating UnitTypical 13C NMR Chemical Shift (ppm)Labeling Status
Carbonyl Carbon (-O-(C=O)-O-)~15513C Enriched
Methylene Carbon (-O-CH2-CH2-O-)~65-70Natural Abundance

Role in Asymmetric Catalysis and Chiral Organic Synthesis

While (2-13C)-1,3-Dioxolan-2-one itself is an achiral molecule, its derivatives are fundamental building blocks in asymmetric synthesis. The principles of isotopic labeling are invaluable for studying the mechanisms of stereoselective reactions involving these chiral structures.

As a Chiral Precursor or Stereoselective Substrate

Chiral cyclic carbonates are highly valuable intermediates in organic synthesis, often serving as precursors to chiral 1,2-diols, which are prevalent motifs in natural products and pharmaceuticals. nih.gov These chiral carbonates are typically synthesized from enantiomerically pure epoxides through their reaction with carbon dioxide, a process often catalyzed by chiral metal complexes. diva-portal.orgresearchgate.net

The use of 13C-labeled CO2 or, by extension, a labeled precursor that can deliver 13CO2, in these syntheses allows for the creation of chiral cyclic carbonates with an isotopic label at the carbonyl position. diva-portal.org This labeling enables detailed mechanistic investigations of subsequent stereoselective transformations. For instance, when a 13C-labeled chiral cyclic carbonate is subjected to a ring-opening reaction with a nucleophile, the label can be used to track the regioselectivity and stereochemical outcome of the attack.

Furthermore, chiral 1,3-dioxolane (B20135) derivatives can be employed as stereoselective substrates. nih.govmdpi.com The rigid five-membered ring structure can direct the approach of reagents to a specific face of the molecule, controlling the stereochemistry of the reaction. Incorporating a 13C label provides a spectroscopic handle to probe the transition states and intermediates involved in these diastereoselective reactions.

Applications in Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

This method is widely applied to the synthesis of enantiomerically enriched cyclic carbonates from racemic epoxides. mdpi.com In a typical kinetic resolution, a racemic mixture of epoxides is reacted with carbon dioxide in the presence of a chiral catalyst system, such as a chiral (salen)Co(III) complex. rsc.org The catalyst selectively activates one enantiomer of the epoxide, leading to its preferential conversion to the corresponding cyclic carbonate.

The use of a 13C source in this process would result in a 13C-labeled chiral carbonate product. This allows for easy quantification and analysis of the product mixture via 13C NMR or mass spectrometry, facilitating the determination of the reaction's enantioselectivity and conversion. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which compares the relative rates of reaction for the two enantiomers.

The following interactive table illustrates the principle of kinetic resolution, showing how the enantiomeric excess (ee) of the starting material (SM) and product changes with the reaction's conversion for a hypothetical reaction with a high selectivity factor.

Conversion (%)Enantiomeric Excess of Unreacted SM (%)Enantiomeric Excess of Product (%)
101199
202599
304399
406799
5010099

Data are illustrative for a reaction with a high selectivity factor (s > 100).

Explorations in Organometallic Chemistry and Ligand Design

Organometallic complexes play a crucial role as catalysts in many reactions involving cyclic carbonates, including their synthesis and polymerization. researchgate.netresearchgate.net The interaction between the metal center and the substrate is fundamental to the catalytic activity. (2-13C)-1,3-Dioxolan-2-one serves as an excellent mechanistic probe in this area. By monitoring the 13C NMR signal of the labeled carbonyl group, researchers can study its coordination to the metal center, observe the formation of intermediates, and gain insight into the catalytic cycle. This approach is analogous to the use of 13CO in studying metal-catalyzed carbonylation reactions. acs.org

In the context of ligand design, the 1,3-dioxolan-2-one moiety can be incorporated into the structure of a more complex ligand. By specifically labeling the carbonyl carbon, it is possible to study the electronic and steric effects of this functional group on the properties of the resulting organometallic complex. The 13C label acts as a sensitive reporter on the coordination environment and the nature of the metal-ligand bond, providing valuable data for the rational design of new catalysts and functional organometallic materials. semanticscholar.org

Conclusion and Future Research Directions for 2 ¹³c 1,3 Dioxolan 2 One

The isotopic labeling of 1,3-dioxolan-2-one, commonly known as ethylene (B1197577) carbonate (EC), at the carbonyl position—creating (2-¹³C)-1,3-Dioxolan-2-one—represents a significant methodological advancement for elucidating complex chemical mechanisms. This stable isotope tracer provides an unambiguous spectroscopic handle to track the fate of the carbonyl carbon atom through intricate reaction pathways, offering insights that are difficult or impossible to obtain with the unlabeled compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-¹³C)-1,3-Dioxolan-2-one, and how does isotopic labeling affect reaction efficiency?

  • Methodology : The synthesis of isotopically labeled 1,3-dioxolan-2-one derivatives typically involves carboxylation of glycerol or ethylene glycol using ¹³C-enriched CO₂. For example, glycerol 1,2-carbonate (a related compound) is synthesized via transesterification of glycerol with dimethyl carbonate under catalytic conditions (e.g., Na₂CO₃ at 70–90°C) . Isotopic labeling at the carbonyl position (2-¹³C) requires precise control of CO₂ flow and purification via vacuum distillation to minimize isotopic dilution. Yield optimization may involve kinetic studies of intermediate formation (e.g., methyl glycidate) and monitoring ¹³C incorporation via NMR or mass spectrometry .

Q. How can crystallographic data validate the structural configuration of 1,3-dioxolan-2-one derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in stereochemistry and hydrogen-bonding networks. For instance, the co-crystal structure of BF₃H₂O·2OC(OCH₂)₂ (a BF₃ adduct of ethylene carbonate) was determined using low-temperature SC-XRD (150 K), revealing orthorhombic symmetry (space group P2₁2₁2₁) and O–H⋯O hydrogen bonds between BF₃H₂O and the carbonate’s carbonyl oxygen . Refinement parameters (e.g., R1 < 0.05) and thermal displacement analysis ensure accuracy. Comparative studies with unlabeled analogs can confirm isotopic substitution does not distort the lattice .

Q. What spectroscopic techniques are most effective for characterizing isotopic purity in (2-¹³C)-1,3-dioxolan-2-one?

  • Methodology : ¹³C NMR is the gold standard for verifying isotopic enrichment at the carbonyl position, with a characteristic shift near δ 155–160 ppm. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or gas chromatography (GC-MS) quantifies isotopic abundance (≥99 atom% ¹³C) . For solid-state analysis, cross-polarization magic-angle spinning (CP/MAS) NMR can resolve crystallographic effects on ¹³C chemical shifts .

Advanced Research Questions

Q. How do substituents (e.g., fluorination, vinyl groups) alter the electrochemical stability of 1,3-dioxolan-2-one derivatives in battery electrolytes?

  • Methodology : Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) assess oxidative stability. For example, fluorinated derivatives like 4,5-difluoro-1,3-dioxolan-2-one (DFEC) exhibit higher oxidation potentials (~5.1 V vs. Li/Li⁺) compared to unmodified ethylene carbonate (~4.5 V) due to electron-withdrawing effects . Post-mortem analysis via X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy can correlate structural degradation (e.g., polymerization, SEI formation) with electrochemical performance .

Q. What mechanistic insights explain the role of BF₃ adducts in stabilizing 1,3-dioxolan-2-one-based electrolytes for calcium-ion batteries?

  • Methodology : In situ Fourier-transform infrared spectroscopy (FTIR) and density functional theory (DFT) simulations reveal that BF₃H₂O·2OC(OCH₂)₂ co-crystals act as Lewis acid-base pairs, facilitating Ca²⁺ desolvation and reducing overpotential during plating/stripping. The B–O bond length (~1.52 Å) and F–B–F angles (~110–112°) in the co-crystal indicate strong interactions that inhibit electrolyte decomposition . Comparative studies with non-fluorinated analogs (e.g., LiPF₆) highlight BF₃’s unique ability to form boron-crosslinked polymeric passivation layers .

Q. How can contradictory data on thermal stability of 1,3-dioxolan-2-one derivatives be reconciled?

  • Methodology : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) and differential scanning calorimetry (DSC) can resolve discrepancies. For example, unmodified ethylene carbonate shows a decomposition onset at ~238°C, while fluorinated derivatives (e.g., DFEC) degrade at higher temperatures (~260°C) due to stronger C–F bonds . Conflicting reports may arise from impurities (e.g., residual solvents) or heating rates; kinetic modeling (e.g., Flynn-Wall-Ozawa method) can isolate degradation pathways .

Q. What strategies optimize the isotopic labeling of 1,3-dioxolan-2-one for tracer studies in metabolic engineering?

  • Methodology : Enzymatic carboxylation using ¹³C-bicarbonate and engineered carboxylases (e.g., phosphoenolpyruvate carboxylase) offers higher regioselectivity for 2-¹³C labeling compared to chemical synthesis. Fed-batch fermentation with ¹³C-glucose as a co-substrate enhances isotopic incorporation in microbial hosts (e.g., E. coli). Metabolomic profiling via LC-MS/MS tracks ¹³C flux into downstream products (e.g., polyhydroxyalkanoates) .

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(2-~13~C)-1,3-Dioxolan-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.